2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)-
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Overview
Description
2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)- is a complex organic compound with a unique structure that includes an azirine ring, an amine group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)- typically involves multiple steps, starting with the formation of the azirine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an appropriate amine with a halogenated precursor can lead to the formation of the azirine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process and subsequent functionalization of the azirine ring.
Chemical Reactions Analysis
Types of Reactions
2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azirine derivatives.
Scientific Research Applications
2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The azirine ring and amine group can participate in various binding interactions, influencing the activity of the target molecules. These interactions can lead to changes in the biological activity of the target, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-: This compound has a similar azirine ring structure but different substituents.
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2H-Azirin-3-amine, N,2-dimethyl-N-phenyl-2-(phenylmethyl)- is unique due to its specific combination of substituents and the presence of the azirine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
155129-91-2 |
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Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-benzyl-N,3-dimethyl-N-phenylazirin-2-amine |
InChI |
InChI=1S/C17H18N2/c1-17(13-14-9-5-3-6-10-14)16(18-17)19(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
GCRAABUPTROYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=N1)N(C)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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